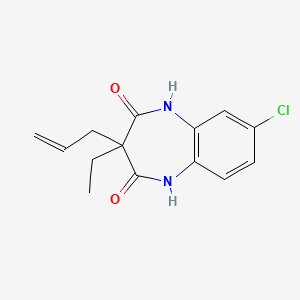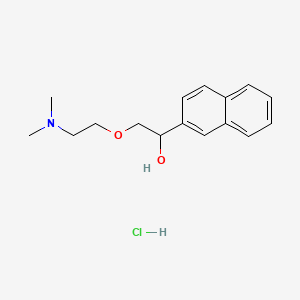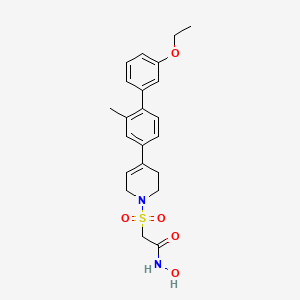
Acetamide, 2-((4-(3'-ethoxy-2-methyl(1,1'-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- is a complex organic compound with a unique structure that combines elements of biphenyl, pyridine, and sulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a cyclization reaction, often involving a precursor such as a β-keto ester.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The biphenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Various functionalized derivatives of the original compound.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
作用机制
The mechanism by which Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The biphenyl and pyridine rings can interact with hydrophobic pockets in proteins, while the sulfonyl and hydroxyl groups can form hydrogen bonds or ionic interactions.
相似化合物的比较
Similar Compounds
Acetamide, 2-((4-(3’-methoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy-: Similar structure but with a methoxy group instead of an ethoxy group.
Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-methyl-: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
The presence of the ethoxy group and the hydroxyl group in Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.
属性
CAS 编号 |
227304-15-6 |
|---|---|
分子式 |
C22H26N2O5S |
分子量 |
430.5 g/mol |
IUPAC 名称 |
2-[[4-[4-(3-ethoxyphenyl)-3-methylphenyl]-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C22H26N2O5S/c1-3-29-20-6-4-5-19(14-20)21-8-7-18(13-16(21)2)17-9-11-24(12-10-17)30(27,28)15-22(25)23-26/h4-9,13-14,26H,3,10-12,15H2,1-2H3,(H,23,25) |
InChI 键 |
JYHCJUBSWRQINP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C3=CCN(CC3)S(=O)(=O)CC(=O)NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


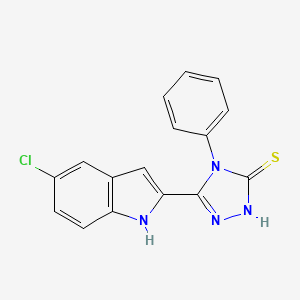

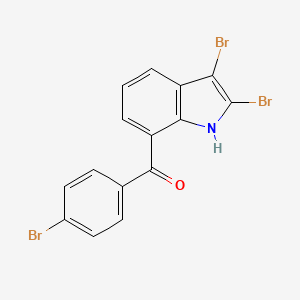
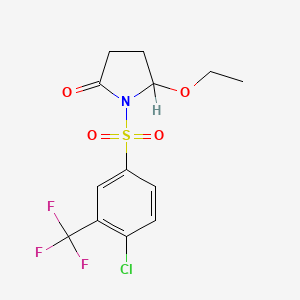
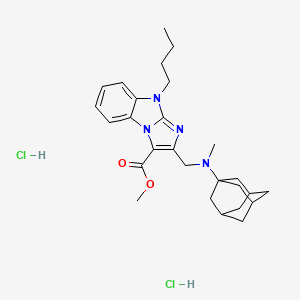
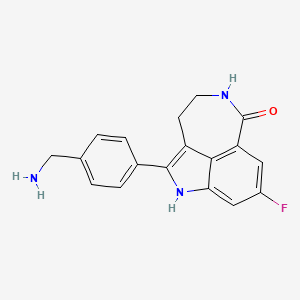
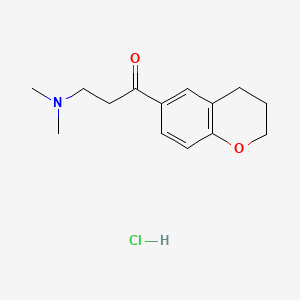
![(5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15187206.png)
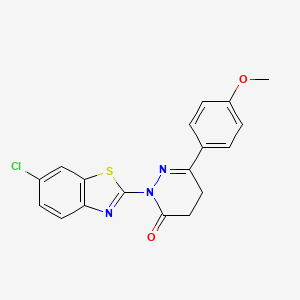
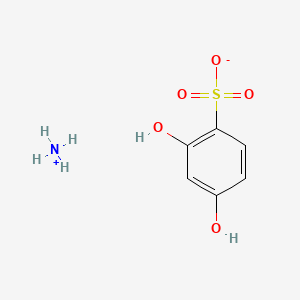
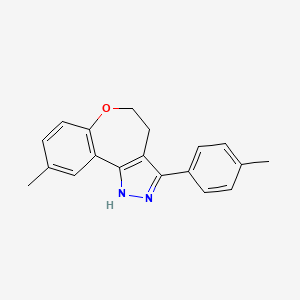
![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
